molecular formula C19H19N3OS3 B2518105 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 477216-14-1

2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B2518105
CAS No.: 477216-14-1
M. Wt: 401.56
InChI Key: XGJRQEJVIXIGJQ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as titanium tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide apart from similar compounds is its specific combination of benzylsulfanyl and phenylethylsulfanyl groups.

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS3/c1-14(16-10-6-3-7-11-16)25-19-22-21-18(26-19)20-17(23)13-24-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJRQEJVIXIGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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